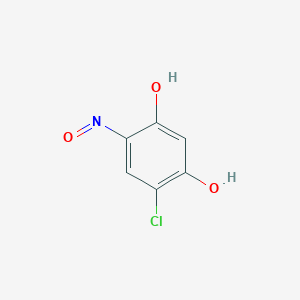

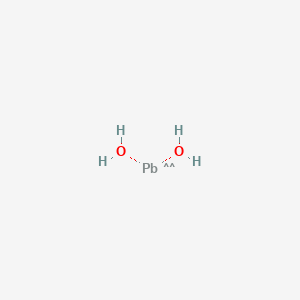

4-Chloro-6-nitrosobenzene-1,3-diol

Descripción general

Descripción

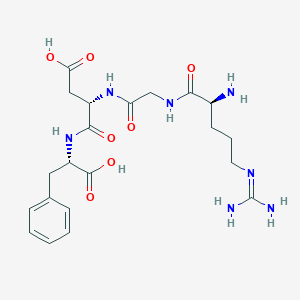

4-Chloro-6-nitrosobenzene-1,3-diol (4CNBD) is a synthetic organic compound and a member of the nitrosobenzene family. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific research applications. 4CNBD is a versatile compound that has been used in the synthesis of other compounds, as a catalyst in organic reactions, and as a reagent in biochemical and physiological experiments.

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Environmental Remediation

A review on the degradation of acetaminophen by advanced oxidation processes highlights the significance of by-products such as hydroquinone and 4-nitrophenol, which share structural similarities with 4-Chloro-6-nitrosobenzene-1,3-diol (Qutob et al., 2022). The study emphasizes the environmental impact and the mechanisms involved in the degradation pathways of organic pollutants, suggesting potential research applications in studying the degradation and environmental fate of this compound.

Photolytic and Catalytic Degradation Studies

Research into the photosensitive properties of various protecting groups, including nitrobenzyl derivatives, indicates a promising area for the application of this compound in the development of new synthetic methodologies (Amit et al., 1974). This aligns with efforts to understand the photolytic and catalytic degradation of nitroaromatic compounds, contributing to advancements in synthetic chemistry and material science.

Treatment of Refractory Wastewater

The application of aerobic granular sludge in treating high-strength and refractory wastewater, including nitrobenzene compounds, showcases the environmental remediation potential of related research (Xi, 2012). Given the structural similarities, studying this compound could provide further insights into the treatment processes for refractory organic pollutants in wastewater.

Sensing Applications

Nanostructured luminescent micelles have been employed as efficient "functional materials" for sensing various nitroaromatic and nitramine explosives (Paria et al., 2022). The research into these sensing materials could be extended to include this compound, exploring its potential as a target or a component in the development of sensitive detection systems for hazardous materials.

Mecanismo De Acción

The proposed mechanism of the Mitsunobu reaction involves a nitrosobenzene–triphenylphosphine adduct and an alkoxytriphenylphosphonium ion . This mechanism was supported by density functional theory calculations, 31 P NMR spectroscopy, and experiments conducted with isotopically labeled substrates .

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-6-nitrosobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXZVVELSONAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456869 | |

| Record name | 4-Chloro-6-nitrosobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109755-36-4 | |

| Record name | 4-Chloro-6-nitrosobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-Chloro-6-nitrosobenzene-1,3-diol of interest in pharmaceutical research?

A1: While this compound itself might not be a drug candidate, it serves as a crucial intermediate in the synthesis of [13C6]6-hydroxychlorzoxazone []. 6-Hydroxychlorzoxazone is a key metabolite of the drug chlorzoxazone, which is metabolized by cytochrome P450 enzymes. Having an isotopically labeled version of the metabolite is essential for researchers studying the metabolism of chlorzoxazone, enabling them to track its metabolic fate and analyze its pharmacokinetic properties with higher accuracy.

Q2: What improvements were made in the synthesis of [13C6]6-hydroxychlorzoxazone using this compound?

A2: The research paper describes an improved procedure for converting this compound to [13C6]6-hydroxychlorzoxazone []. This new method significantly increased the yield compared to previously reported methods, more than doubling the efficiency of this specific step in the overall synthesis. This improvement makes the production of the isotopically labeled metabolite more cost-effective and accessible for research purposes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

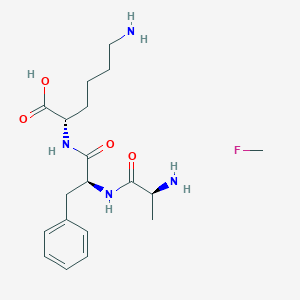

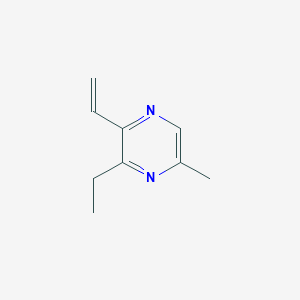

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)